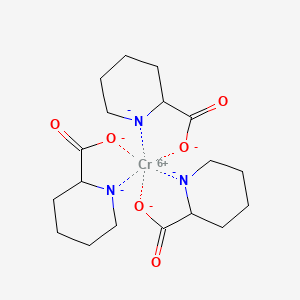
5-Methyldiazinan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyldiazinan-3-one is a heterocyclic organic compound that belongs to the class of diazinanes It is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldiazinan-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopropanol with formaldehyde under mild conditions. This reaction can be carried out at ambient temperature without the need for additional components, yielding the desired product after distillation . In some cases, the presence of formic acid and heating are required to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One-pot synthetic routes are often preferred for their simplicity and convenience. For example, the condensation of hydrazones with aldehydes can be used to produce various diazinane derivatives . These methods are designed to maximize yield and minimize the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyldiazinan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require elevated temperatures and specific solvents, while reduction reactions can often be carried out at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield various oxidized derivatives, while reduction can produce more reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Methyldiazinan-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methyldiazinan-3-one include other diazinanes and related heterocyclic compounds, such as:
- 1,3,5-Triazines
- 1,3,5-Thiadiazines
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
5-methyldiazinan-3-one |
InChI |
InChI=1S/C5H10N2O/c1-4-2-5(8)7-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
IPLDZPCAKKDGTO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)NNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



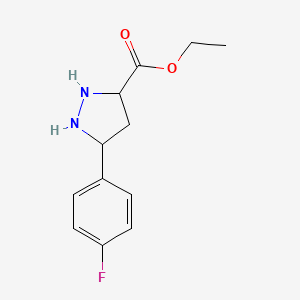

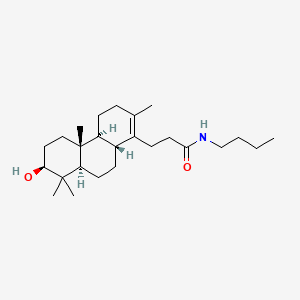
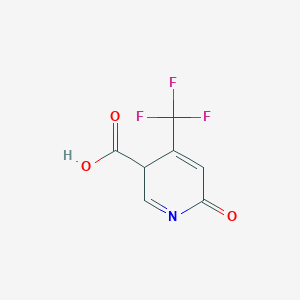
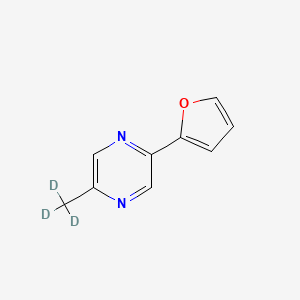
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
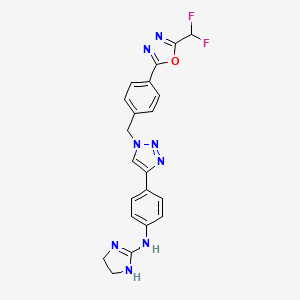

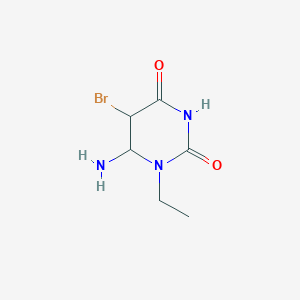
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
